molecular formula C9H9NO5 B3289538 2-Methoxy-5-methyl-3-nitrobenzoic acid CAS No. 858848-07-4

2-Methoxy-5-methyl-3-nitrobenzoic acid

Cat. No.: B3289538
CAS No.: 858848-07-4
M. Wt: 211.17 g/mol
InChI Key: KJPNRXSFTKTXSH-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-3-nitrobenzoic acid, a solid at room temperature, is a derivative of benzoic acid. Its structure is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a methoxy (B1213986) group, a methyl group, and a nitro group. The precise positioning of these substituents dictates the compound's chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 858848-07-4 bldpharm.com
Molecular Formula C₉H₉NO₅ bldpharm.com
Molecular Weight 211.17 g/mol bldpharm.com
Appearance Solid
SMILES String CC1=CC(N+=O)=C(OC)C(C(O)=O)=C1
InChI Key KJPNRXSFTKTXSH-UHFFFAOYSA-N

Substituted aromatic carboxylic acids are a cornerstone of organic chemistry, with applications spanning from pharmaceuticals to materials science. The presence of a carboxylic acid group on an aromatic ring provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and reduction. The nature and position of other substituents on the ring further modulate the compound's acidity, reactivity, and potential for intermolecular interactions.

The study of substituted benzoic acids has a rich history, with research in the mid to late 20th century focusing on the synthesis and properties of various nitrated and methoxylated derivatives. These efforts were largely driven by the need for novel intermediates for dyes and other specialty chemicals. Today, the focus has shifted towards designing and synthesizing highly functionalized aromatic carboxylic acids as building blocks for complex target molecules with specific biological or material properties.

The chemical behavior of this compound is a direct consequence of the electronic and steric interplay between its four functional groups.

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. youtube.com It deactivates the benzene ring towards electrophilic attack. youtube.com

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho-, para-director, donating electron density primarily through an inductive effect. chemguide.co.uk

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. youtube.com

Current research involving this compound primarily positions it as a valuable building block in synthetic organic chemistry. Its multifunctional nature allows for a range of chemical modifications. For instance, the nitro group can be readily reduced to an amine, opening up pathways to a variety of aniline (B41778) derivatives. The carboxylic acid group can be converted to esters, amides, or other functional groups.

While specific, large-scale applications are not widely documented in readily available literature, compounds with similar substitution patterns are known to be intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comresearchgate.net For example, related nitrobenzoic acids are precursors in the synthesis of anti-inflammatory drugs and herbicides. researchgate.net The unique substitution pattern of this compound provides a scaffold that chemists can utilize to construct complex and novel molecular architectures, particularly in the field of medicinal chemistry where the precise three-dimensional arrangement of functional groups is critical for biological activity. Research in this area is often focused on the development of new synthetic methodologies that can selectively manipulate the different functional groups present on the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPNRXSFTKTXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678929
Record name 2-Methoxy-5-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858848-07-4
Record name 2-Methoxy-5-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 5 Methyl 3 Nitrobenzoic Acid and Its Advanced Precursors

Retrosynthetic Analysis of 2-Methoxy-5-methyl-3-nitrobenzoic acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For this compound, the most logical disconnection involves the C-NO₂ bond, a standard functional group interconversion.

Primary Disconnection: The primary retrosynthetic disconnection targets the nitro group (–NO₂), which is typically introduced via an electrophilic aromatic substitution reaction. This leads to the key precursor, 2-methoxy-5-methylbenzoic acid .

Target Molecule: this compound

Retrosynthetic Step: Functional Group Interconversion (FGI) - Removal of the nitro group.

Precursor: 2-methoxy-5-methylbenzoic acid

This precursor already contains the methoxy (B1213986), methyl, and benzoic acid functionalities in the desired arrangement. The subsequent forward synthesis would then involve the regioselective nitration of this advanced precursor. Further disconnection of 2-methoxy-5-methylbenzoic acid could lead to simpler starting materials such as 5-methylsalicylic acid (via methylation of the hydroxyl group) or 3-chloro-o-xylene. google.com

Targeted Functionalization Strategies for Aromatic Scaffolds Leading to this compound

The forward synthesis relies on the precise and strategic introduction of each functional group onto the aromatic ring. This involves leveraging the directing effects of existing substituents to guide subsequent reactions.

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the benzene (B151609) ring.

In the precursor, 2-methoxy-5-methylbenzoic acid, three substituents dictate the position of nitration:

Carboxyl group (–COOH): A deactivating, meta-directing group.

Methoxy group (–OCH₃): A strongly activating, ortho, para-directing group.

Methyl group (–CH₃): An activating, ortho, para-directing group.

The powerful activating and ortho, para-directing effect of the methoxy group is the dominant influence. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position C3 is ortho to the methoxy group and meta to both the carboxyl and methyl groups. The position C6 is also ortho to the methoxy group but is sterically hindered by the adjacent carboxyl group. The position C4 is para to the methoxy group but is already occupied by the methyl group. Therefore, the nitration is expected to occur predominantly at the C3 position, yielding the desired this compound.

Traditional nitration is often achieved using a mixture of concentrated nitric acid and sulfuric acid. nih.gov However, this method can lead to isomeric byproducts and oxidation. The nitration of substituted benzoic acids has been a subject of study to control regioselectivity, with reaction outcomes being highly dependent on the specific substituents and conditions. acs.orggoogle.com

The synthesis of the key precursor, 2-methoxy-5-methylbenzoic acid, can be approached in several ways. One common strategy begins with salicylic (B10762653) acid derivatives. For instance, the synthesis of 2-methoxybenzoic acid can be achieved by reacting salicylic acid with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. researchgate.net A similar approach can be envisioned starting from 5-methylsalicylic acid, which is commercially available.

A plausible synthetic sequence is:

Methylation: 5-methylsalicylic acid is treated with a methylating agent (e.g., dimethyl sulfate) and a base (e.g., sodium hydroxide) to convert the phenolic hydroxyl group into a methoxy group, yielding 2-methoxy-5-methylbenzoic acid. The optimization of this etherification step is crucial for high yields. researchgate.net

Alternative routes might involve the oxidation of a methyl group on a pre-functionalized toluene (B28343) derivative. For example, a method for preparing 2-methyl-3-nitrobenzoic acid involves the oxygen-based oxidation of 3-nitro-o-xylene. google.com

Achieving a high yield of the target compound requires careful optimization of the nitration step. Key parameters include the choice of nitrating agent, temperature, reaction time, and solvent. Traditional methods using mixed acids often require low temperatures (e.g., below 6°C) to control the reaction rate and prevent the formation of byproducts. rsc.org

Recent research has focused on developing milder and more selective nitration protocols. nih.gov For example, a method for synthesizing 2-nitro-3-methylbenzoic acid involves reacting powdery m-methylbenzoic acid with nitric acid at very low temperatures (-30 to -15 °C) without a co-acid, which reportedly increases selectivity. google.com The physical form of the reactant and the concentration of the acid are critical variables.

Table 1: Comparison of Nitration Conditions for Benzoic Acid Derivatives

SubstrateNitrating AgentConditionsKey FindingReference
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄< 6 °CRegioselective for the 3-position due to the directing effect of the ester group. rsc.org
m-Methylbenzoic AcidHNO₃ (92-98%)-30 to -15 °CHigh selectivity for 2-nitro-3-methylbenzoic acid is achieved without a co-acid. google.com
Halogenated BenzenoidsMixed Acid (KNO₃/H₂SO₄)90 °C, 1hHigh-yielding, regioselective ortho-nitration to the halo group was observed. researchgate.net
m-XyleneAqueous HNO₃ (15.8 M)Room TemperatureEffective nitration can be achieved without a co-acid, improving safety. frontiersin.org

Catalytic Systems in the Synthesis of this compound and Analogs

To overcome the harshness and environmental concerns of traditional nitration, various catalytic systems have been developed. These systems aim to increase efficiency, improve selectivity, and allow for milder reaction conditions.

Solid Acid Catalysts: Zeolites, such as zeolite β, have been used as recyclable catalysts for the nitration of simple aromatic compounds with nitric acid and acetic anhydride. acs.org This method offers high yields, excellent regioselectivity, and an easy work-up. acs.org Molybdenum-supported TiO₂–ZrO₂ mixed-metal oxides have also been employed as solid acid catalysts for continuous-flow aromatic nitration, demonstrating high yields and catalyst stability. acs.org

Transition-Metal Complexes: Various transition-metal complexes have been shown to efficiently catalyze the nitration of aromatic compounds using nitric acid under mild, room-temperature conditions. researchgate.net

Enzymatic Catalysis: Biocatalysis represents a green alternative for aromatic nitration. Enzymes like horseradish peroxidase can catalyze nitration under mild conditions (ambient temperature, neutral pH). nih.gov Cytochrome P450 enzymes, specifically the TxtE subfamily, can nitrate (B79036) aromatic substrates like L-tryptophan using O₂ and NO, highlighting the potential for biotechnological synthesis of nitroaromatics. nih.gov

Table 2: Catalytic Systems for Aromatic Nitration

Catalyst TypeExampleReaction ConditionsAdvantagesReference
Solid Acid (Zeolite)Zeolite βNitric acid, acetic anhydrideRecyclable, high regioselectivity, mild conditions. acs.org
Solid Acid (Mixed Oxide)Mo(VI)-supported TiO₂–ZrO₂Aqueous nitric acid, flow reactorHigh yield, suitable for continuous flow, catalyst stability. acs.org
EnzymeHorseradish Peroxidase (HRP)H₂O₂, NaNO₂, neutral pH, ambient temp.Environmentally friendly, mild conditions. nih.gov
EnzymeCytochrome P450 TxtEO₂, NODirect and selective, potential for biotech applications. nih.gov
Transition-Metal Complex[Co(NH₃)₅Cl]Cl₂, [Cu(NH₃)₄]SO₄, etc.69% Nitric acid, room temp.Facile reaction conditions, smooth reaction. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

Applying green chemistry principles to the synthesis of nitroaromatics is crucial for minimizing environmental impact. sci-hub.se The traditional use of mixed acids is hazardous and produces significant waste. nih.gov

Sustainable strategies include:

Use of Safer Reagents: Replacing the highly corrosive sulfuric acid co-acid with less hazardous alternatives or eliminating it entirely. nih.govfrontiersin.org Catalyst-free nitration using only aqueous nitric acid has been demonstrated for various aromatics. frontiersin.org Brønsted acidic ionic liquids have also been developed as both the catalyst and nitrating agent.

Alternative Energy Sources: Microwave-assisted synthesis can accelerate reactions, improve yields, and lead to more uniform heating, thus reducing energy consumption compared to conventional heating methods. researchgate.net

Catalytic and Recyclable Systems: The use of solid-supported reagents and solid acid catalysts, like zeolites, simplifies product purification and allows for catalyst recycling, which reduces waste. acs.orgresearchgate.net

Biocatalysis: Enzyme-catalyzed nitrations represent an environmentally benign approach, operating under mild pH and temperature conditions and avoiding harsh chemical reagents. nih.gov

These greener approaches are essential for the modern, large-scale production of specialty chemicals like this compound, aligning chemical manufacturing with sustainability goals. nih.gov

Elucidating the Chemical Reactivity and Transformative Pathways of 2 Methoxy 5 Methyl 3 Nitrobenzoic Acid

Reactivity of the Nitro Group in 2-Methoxy-5-methyl-3-nitrobenzoic acid

The nitro group is a dominant feature of the molecule, profoundly influencing its electronic properties and serving as a key site for synthetic modification.

Reduction Pathways and Derived Amine Structures

The nitro group of this compound can be readily reduced to an amino group, opening pathways to a vast array of aniline (B41778) derivatives. This transformation is a cornerstone in the synthetic utility of the parent compound. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel, as well as chemical reductants such as tin or iron in the presence of hydrochloric acid (Sn/HCl or Fe/HCl). The resulting 3-amino-2-methoxy-5-methylbenzoic acid is a valuable intermediate for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.

Nucleophilic Aromatic Substitution Mechanisms Enabled by the Nitro Group

The presence of a strong electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic aromatic substitution (SNA r). nih.govyoutube.com This type of reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile. youtube.comyoutube.com While this compound itself does not have a typical leaving group for direct SNA r, the nitro group's activating effect is a crucial concept in understanding the reactivity of related nitroaromatic compounds. nih.govyoutube.comlibretexts.org

In a typical SNA r reaction, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The stability of this intermediate is significantly enhanced by the presence of electron-withdrawing groups, like the nitro group, at the ortho and para positions relative to the site of substitution. nih.gov The reaction then proceeds by the elimination of the leaving group, restoring the aromaticity of the ring. youtube.com

Carboxylic Acid Moiety Reactions in this compound

The carboxylic acid group is another key functional handle, offering a variety of opportunities for chemical modification.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can undergo esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding esters. byjus.comtruman.edu For instance, reaction with methanol (B129727) yields methyl 2-methoxy-5-methyl-3-nitrobenzoate. chemicalbook.com This reaction is typically reversible, and to drive the equilibrium towards the product, water is often removed as it is formed. byjus.comtruman.edu

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often requiring activation of the carboxylic acid, for example, by converting it to an acyl chloride. This process allows for the formation of a wide range of amide derivatives. researchgate.net The synthesis of various N-substituted benzamides from related nitrobenzoic acids has been documented. sigmaaldrich.com

Reaction TypeReagentsProduct Class
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Ester (e.g., Methyl 2-methoxy-5-methyl-3-nitrobenzoate)
AmidationAmine, Activating AgentAmide

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions, though it is not a universally facile reaction for aromatic carboxylic acids. Heating sodium salts of carboxylic acids with soda-lime can induce decarboxylation to yield the corresponding hydrocarbon. learncbse.in In some specialized reactions, such as certain copper-catalyzed cross-coupling reactions, decarboxylation can be a key step. For example, the decarboxylative cross-coupling of a related compound, 5-methyl-2-nitrobenzoic acid, has been reported. rsc.org Research has also explored the decarboxylative synthesis of biaryls from nitrobenzoic acid derivatives in continuous flow reactors. rsc.org

Reactivity of the Methoxy (B1213986) and Methyl Groups in this compound

Demethylation Reactions of the Methoxy Group

The cleavage of the ether linkage in the methoxy group of this compound to yield a hydroxyl group is a significant transformation. The position of the methoxy group ortho to the carboxylic acid function is a critical factor that can facilitate this demethylation process. This is attributed to the potential for intramolecular assistance, where the carboxylic acid proton can interact with the methoxy oxygen, making the methyl carbon more susceptible to nucleophilic attack.

Various reagents have been employed for the demethylation of aryl methyl ethers. Traditional methods often require harsh conditions, such as the use of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. libretexts.org Lewis acids, such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃), are also effective reagents for cleaving ether bonds. wikipedia.org

More recent studies have focused on developing milder and more selective demethylation protocols. For instance, the use of acidic concentrated lithium bromide (ACLB) has been shown to be effective for the demethylation of various lignin-derived aromatic compounds under moderate conditions. libretexts.org The proposed mechanism involves the protonation of the ether oxygen followed by an SN2 substitution by the bromide ion. libretexts.org The presence of a carboxylic acid group at the ortho position, as seen in 2-methoxybenzoic acid, has been observed to enhance the rate of demethylation, likely due to the formation of a stable six-membered ring intermediate through intramolecular hydrogen bonding. libretexts.orgacs.org

Another approach involves the use of aliphatic amines in aprotic dipolar solvents. For example, o-anisic acid (o-methoxybenzoic acid) has been successfully demethylated using piperazine (B1678402) in dimethylacetamide. nih.gov This reaction is also believed to proceed via nucleophilic attack on the methyl group, with the ether oxygen being activated by intramolecular hydrogen bonding. nih.gov

In the context of this compound, the presence of the electron-withdrawing nitro group would likely influence the electron density on the aromatic ring and, consequently, the reactivity of the methoxy group. However, the ortho-positioning of the carboxylic acid remains a dominant factor favoring demethylation at this site.

Reagent SystemConditionsMechanistic Feature
Hydroiodic Acid (HI) / Hydrobromic Acid (HBr)High TemperatureStrong Brønsted acids promoting SN2 attack. libretexts.org
Lewis Acids (e.g., AlCl₃, BBr₃)VariesCoordination to the ether oxygen, activating the C-O bond for cleavage. wikipedia.org
Acidic Concentrated Lithium Bromide (ACLB)Moderate Temperature (e.g., 110 °C)Protonation of ether oxygen followed by SN2 attack by Br⁻, potentially accelerated by intramolecular hydrogen bonding. libretexts.org
Aliphatic Amines (e.g., Piperazine in DMA)Elevated Temperature (e.g., 150 °C)Nucleophilic attack by the amine on the methyl group, facilitated by intramolecular hydrogen bonding. nih.gov

Oxidative Transformations of the Methyl Group

The oxidation of the methyl group on the aromatic ring of this compound to a formyl or carboxylic acid group represents another important synthetic pathway. However, the selective oxidation of a methyl group on a substituted benzene (B151609) ring can be challenging due to the potential for side reactions, including oxidation of the aromatic ring itself or reactions involving other functional groups.

The reactivity of the methyl group is significantly influenced by the electronic nature of the other substituents. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group complicates the prediction of its reactivity. Generally, electron-withdrawing groups can decrease the rate of oxidation reactions that proceed through electrophilic attack on the aromatic ring or formation of a benzylic cation. thieme-connect.de

Various oxidizing agents are known to convert methylarenes to aldehydes or carboxylic acids. Cerium(IV) salts, such as ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN), are effective for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes. thieme-connect.de The reaction rate is notably decreased by the presence of electron-withdrawing substituents on the aromatic nucleus. thieme-connect.de Another approach involves the use of hypervalent iodine(V) compounds, like 2-iodylbenzoic acid (IBX), which are mild and efficient oxidizing reagents. thieme-connect.de

For nitroaromatic compounds, such as trinitrotoluene (TNT), the oxidation of the methyl group is a known transformation. wikipedia.org This suggests that despite the deactivating effect of the nitro groups, the methyl group can be oxidized. In some cases, the oxidation of the methyl group is a key step in the synthesis of other valuable compounds. nih.gov The metabolism of mononitrotoluenes primarily proceeds through the oxidation of the methyl group. nih.gov

Photochemical methods have also been explored for the oxidation of methyl groups on aromatic rings. For instance, N-bromosuccinimide (NBS) under photoirradiation in the presence of oxygen can oxidize a methyl group to a carboxylic acid. researchgate.net This process is thought to involve a radical mechanism.

Site-selective electrooxidation has emerged as a modern technique for the benzylic oxygenation of methylarenes. nih.gov This method can offer high selectivity and avoids the use of harsh chemical oxidants.

Given the structure of this compound, a careful selection of the oxidizing agent and reaction conditions would be crucial to achieve the desired transformation of the methyl group while preserving the methoxy and carboxylic acid functionalities. The strong electron-withdrawing nature of the nitro group might necessitate more forcing conditions for the oxidation to occur.

Intramolecular Interactions and Their Influence on Reactivity in this compound

The spatial arrangement of the substituents on the benzene ring of this compound gives rise to significant intramolecular interactions that profoundly influence its chemical reactivity. These interactions are primarily a combination of steric and electronic effects.

A key phenomenon to consider is the "ortho effect." Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing. libretexts.orgwikipedia.org This is often attributed to a combination of steric and electronic factors. In the case of this compound, the presence of substituents at both ortho positions (methoxy and nitro groups) relative to the carboxylic acid is expected to have a pronounced effect on its acidity and reactivity.

The steric hindrance caused by the ortho substituents can force the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which can increase the acidity of the carboxylic acid. wikipedia.org

Furthermore, the potential for intramolecular hydrogen bonding is a critical factor. An intramolecular hydrogen bond can form between the hydrogen of the carboxylic acid and the oxygen of the ortho-methoxy group. rsc.org This interaction can stabilize the molecule and influence its conformational preferences. Such a hydrogen bond is also known to activate the methoxy group for demethylation, as discussed in section 3.3.1. nih.gov

Similarly, it is possible for an intramolecular hydrogen bond to form between the carboxylic acid proton and an oxygen atom of the ortho-nitro group. While in the solid state, o-nitrobenzoic acid tends to form intermolecular hydrogen-bonded dimers, intramolecular hydrogen bonding can occur. quora.com The formation of such a hydrogen bond would depend on the relative stabilities of the different possible conformations.

The electronic effects of the substituents also play a crucial role. The methoxy group is an electron-donating group through resonance, while the nitro group is a strong electron-withdrawing group through both resonance and induction. byjus.com The methyl group is weakly electron-donating. The cumulative effect of these groups determines the electron density distribution in the aromatic ring and the reactivity of the various functional groups. The electron-withdrawing nitro group will significantly decrease the electron density of the ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. This deactivation also influences the oxidation of the methyl group. thieme-connect.de

Advanced Spectroscopic and Crystallographic Characterization Techniques for 2 Methoxy 5 Methyl 3 Nitrobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Methoxy-5-methyl-3-nitrobenzoic acid

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise three-dimensional structure of molecules in solution. For this compound, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment. The molecular structure contains several key features—a carboxylic acid, a methoxy (B1213986) group, a methyl group, and a nitro group—all attached to a benzene (B151609) ring, leading to a distinct set of signals in the NMR spectrum.

While specific spectral data for this compound is not widely available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro and carboxylic acid groups will deshield nearby protons and carbons, shifting their signals downfield, while the electron-donating methoxy and methyl groups will cause an upfield shift for adjacent nuclei.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR Predictions

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet
Aromatic Proton (H-4) 7.5 - 8.0 Singlet / Narrow Doublet
Aromatic Proton (H-6) 7.5 - 8.0 Singlet / Narrow Doublet
Methoxy Protons (-OCH₃) 3.8 - 4.1 Singlet
Methyl Protons (-CH₃) 2.3 - 2.6 Singlet
¹³C NMR Predictions
Carbon Atom Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH) 165 - 175
C-2 (C-OCH₃) 155 - 165
C-3 (C-NO₂) 145 - 155
C-5 (C-CH₃) 135 - 145
C-1 (C-COOH) 125 - 135
C-4 or C-6 120 - 130
C-6 or C-4 120 - 130
Methoxy (-OCH₃) 55 - 65

2D-NMR Methodologies (COSY, HSQC, HMBC) for Proton and Carbon Assignments

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing correlations between different nuclei.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, the two aromatic protons (H-4 and H-6) are separated by four bonds and are unlikely to show a COSY correlation. The methoxy, methyl, and carboxylic acid protons are all expected to be singlets, thus showing no cross-peaks. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the methoxy proton signal and the methoxy carbon signal, a correlation between the methyl protons and the methyl carbon, and correlations for the two aromatic C-H pairs.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful 2D NMR technique for elucidating the substitution pattern on the aromatic ring by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key expected HMBC correlations for confirming the structure of this compound would include:

The methoxy protons (-OCH₃) showing a correlation to the C-2 carbon.

The methyl protons (-CH₃) correlating to the C-5 carbon, as well as C-4 and C-6.

The aromatic proton at H-4 showing correlations to carbons C-2, C-6, and the methyl carbon.

The aromatic proton at H-6 showing correlations to carbons C-2, C-4, and the carboxylic carbon.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

Solid-State NMR (ssNMR) is a technique used to study materials in their solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within a crystal lattice. This is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct ssNMR spectra due to variations in molecular packing, conformation, and intermolecular interactions. For this compound, ssNMR could be employed to characterize its crystalline solid form, identify potential polymorphs, and provide data that complements X-ray crystallography in refining the crystal structure.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Studies of this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups.

Raman Spectroscopy: This method involves scattering monochromatic laser light off a molecule. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift provides information about the vibrational modes of the molecule. scispace.com

For this compound, the combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile. The nitro group (NO₂), for example, typically shows strong, characteristic stretching vibrations in the IR spectrum. orientjchem.org The carboxylic acid group is also readily identifiable through its broad O-H stretch and sharp C=O carbonyl stretch.

Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR/Raman)
O-H Stretch Carboxylic Acid 2500-3300 (broad) Strong / Weak
C-H Stretch (Aromatic) Aryl C-H 3000-3100 Medium / Strong
C-H Stretch (Aliphatic) -OCH₃, -CH₃ 2850-3000 Medium / Strong
C=O Stretch Carboxylic Acid 1680-1720 Very Strong / Medium
NO₂ Asymmetric Stretch Nitro Group 1500-1560 Very Strong / Medium
C=C Stretch Aromatic Ring 1450-1600 Medium-Strong / Strong
NO₂ Symmetric Stretch Nitro Group 1335-1385 Very Strong / Strong

Mass Spectrometry Techniques for Molecular Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision. This allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. For this compound, with the chemical formula C₉H₉NO₅, HRMS would be used to confirm this composition by measuring its exact mass and comparing it to the theoretical value. sigmaaldrich.com

Molecular Formula: C₉H₉NO₅

Theoretical Exact Mass: 211.0481 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of product ions. This process provides detailed insight into the structure of the precursor ion and helps to elucidate its fragmentation pathways. For this compound (MW = 211.17 g/mol ), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be selected and subjected to fragmentation.

Common fragmentation pathways for nitroaromatic carboxylic acids include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), a hydroxyl radical (•OH), a nitro group (•NO₂), and a carboxyl group (•COOH). Analysis of related compounds like 2-methyl-5-nitrobenzoic acid (MW=181.15) shows characteristic fragmentation patterns that can be used to predict the behavior of the target molecule. nist.govnih.gov

Predicted MS/MS Fragmentation for this compound (Precursor Ion m/z 211)

Fragment Ion (m/z) Neutral Loss Formula of Loss
194 •OH OH
193 H₂O H₂O
181 •CH₂O / H₂CO CH₂O
165 •NO₂ NO₂
164 •COOH + H HCOOH

Computational Chemistry and Theoretical Modeling of 2 Methoxy 5 Methyl 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 2-Methoxy-5-methyl-3-nitrobenzoic acid

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. vjst.vnresearchgate.netepstem.net These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vnnih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing nitro and carboxylic acid groups would significantly influence the electronic landscape of the aromatic ring.

Table 1: Representative Calculated Electronic Properties for a Substituted Benzoic Acid Derivative (Note: This table is illustrative and based on general findings for similar compounds, not specific experimental data for this compound.)

ParameterTypical Calculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVEnergy of the highest energy electrons; relates to electron-donating ability.
LUMO Energy-1.5 to -2.5 eVEnergy of the lowest energy unoccupied state; relates to electron-accepting ability.
HOMO-LUMO Gap4.5 to 5.5 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.0 to 5.0 DMeasures the overall polarity of the molecule.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure determination. These methods would be valuable for benchmarking the results obtained from DFT and for a more precise understanding of electron correlation effects within the this compound molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable information that complements experimental findings.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies, when appropriately scaled, can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the nitro group, and the various vibrations of the benzene (B151609) ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of theoretical ¹H and ¹³C NMR chemical shifts. epstem.netepstem.net By comparing these calculated shifts with experimental data, a definitive assignment of the signals in the NMR spectra to specific protons and carbon atoms in the molecule can be achieved. epstem.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. vjst.vn These calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax) and the nature of the orbitals involved in these transitions (e.g., π → π* or n → π*). vjst.vn

Reaction Mechanism Elucidation and Transition State Analysis for Transformations of this compound

Theoretical chemistry provides a powerful avenue for exploring the reaction mechanisms of chemical transformations. For this compound, computational methods could be used to study various reactions, such as the reduction of the nitro group to an amine or the esterification of the carboxylic acid.

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net Transition state theory calculations allow for the determination of activation energies, which are key to understanding the kinetics of a reaction. This analysis can help predict the feasibility of a proposed reaction pathway and explain the regioselectivity and stereoselectivity of the products formed. For example, in reactions involving electrophilic aromatic substitution, the calculated charge distributions on the benzene ring can predict the most likely positions for substitution.

Conformational Analysis and Intermolecular Interactions in this compound using Molecular Dynamics Simulations

The three-dimensional structure and intermolecular interactions of this compound are critical to its physical and chemical properties.

Conformational Analysis: The molecule possesses rotational freedom around several single bonds, such as the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group. Conformational analysis, often performed using DFT, can identify the different stable conformers (rotational isomers) and their relative energies. researchgate.net For example, studies on similar benzoic acids have investigated the relative stability of conformers where the carboxylic acid proton is oriented towards or away from an adjacent substituent. researchgate.net

Molecular Dynamics (MD) Simulations: While quantum mechanical calculations are excellent for single molecules or small clusters, molecular dynamics simulations are better suited for studying the behavior of a large ensemble of molecules in the solid state or in solution. Using a force field parameterized for the molecule, MD simulations can model the movements of atoms over time. This allows for the investigation of intermolecular interactions, such as the hydrogen bonding that is expected to occur between the carboxylic acid groups of adjacent molecules, potentially leading to the formation of dimers. vjst.vn Such simulations provide insights into the bulk properties of the material, including its crystal packing and behavior in different solvents.

Analytical Methodologies for the Detection and Purity Assessment of 2 Methoxy 5 Methyl 3 Nitrobenzoic Acid

Chromatographic Techniques for Separation and Quantification of 2-Methoxy-5-methyl-3-nitrobenzoic acid

Chromatography is the cornerstone for separating this compound from impurities, such as starting materials, by-products, and isomers, which may have very similar properties.

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the purity assessment and quantification of non-volatile aromatic acids like this compound. A reverse-phase method is typically developed for this purpose.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation (resolution) of the target analyte from any potential impurities. For this compound, a typical starting point would involve a C18 column, which separates compounds based on their hydrophobicity.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govdoi.org The inclusion of an acid (e.g., phosphoric acid or acetic acid) in the aqueous phase is crucial to suppress the ionization of the carboxylic acid group, ensuring it is in its protonated, less polar form. doi.orgsielc.comchromforum.org This leads to better retention, improved peak shape, and reproducible results on a reverse-phase column. Detection is commonly performed using a UV detector, as the nitroaromatic chromophore allows for sensitive detection at wavelengths around 254 nm. nih.govdoi.org

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both more polar and less polar impurities are eluted within a reasonable analysis time.

Interactive Data Table: Example HPLC Method Parameters

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reverse-phase column providing good retention and efficiency for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified aqueous phase to suppress analyte ionization. doi.orgsielc.com
Mobile Phase B Acetonitrile Common organic modifier in reverse-phase HPLC.
Gradient 30% B to 90% B over 20 min Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detector UV at 254 nm The nitroaromatic system provides strong absorbance at this wavelength. nih.govdoi.org

| Injection Vol. | 10 µL | Standard injection volume. |

Validation: Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.netwjpmr.com Validation demonstrates the method's reliability, consistency, and accuracy. ms-editions.cl

Key validation parameters include: researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by analyzing spiked samples or by stress testing.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r²) is calculated.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by analyzing a sample with a known concentration and comparing the measured result to the true value.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Direct analysis of this compound by GC is not feasible due to its low volatility and the thermal lability of the carboxylic acid group. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. gcms.czresearchgate.net

Derivatization: The most common derivatization technique for carboxylic acids is esterification. gcms.cz This can be achieved by reacting the acid with an alkylating agent. A highly effective, though hazardous, reagent for this purpose is diazomethane, which reacts rapidly and quantitatively to form the corresponding methyl ester. wordpress.com Safer alternatives like trimethylsilyldiazomethane (B103560) or mixtures of an alcohol (e.g., methanol) with an acid catalyst can also be used. researchgate.net The resulting methyl 2-methoxy-5-methyl-3-nitrobenzoate is sufficiently volatile for GC analysis.

GC-MS Analysis: The derivatized sample is injected into the GC, where the methyl ester is separated from other volatile components on a capillary column (e.g., a nonpolar or medium-polarity phase like a DB-5ms). The separated components then enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules (typically by electron ionization) and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for the compound. This mass spectrum serves as a chemical fingerprint for identification.

Interactive Data Table: Expected Mass Spectral Data for Methyl 2-Methoxy-5-methyl-3-nitrobenzoate

Ion Type Expected m/z Interpretation
Molecular Ion [M]⁺ 225 Corresponds to the mass of the methyl ester derivative.
[M-31]⁺ 194 Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
[M-46]⁺ 179 Loss of the nitro group (-NO₂).

| [M-59]⁺ | 166 | Loss of the carbomethoxy group (-COOCH₃). |

Note: This data is predictive, based on common fragmentation patterns of aromatic nitro esters. The base peak would be determined by the most stable fragment formed.

For the detection of very low levels (trace analysis) of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. acs.orgnih.gov

The LC part of the system separates the components of the mixture as described for HPLC. The eluent from the column is then directed to the mass spectrometer. An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate gas-phase ions from the analyte molecules. acs.orgrsc.org For a carboxylic acid, negative ion mode ESI is highly effective, as it readily deprotonates the acid to form the [M-H]⁻ ion.

In a tandem mass spectrometer (e.g., a triple quadrupole), this [M-H]⁻ precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole (collision cell), and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low concentrations. akjournals.com

Interactive Data Table: Predicted LC-MS/MS Transitions for this compound

Parameter Value Description
Ionization Mode ESI Negative Efficiently forms the [M-H]⁻ ion from the carboxylic acid.
Precursor Ion (Q1) m/z 210.0 The deprotonated molecule [C₉H₈NO₅]⁻.
Product Ion 1 (Q3) m/z 164.0 Corresponds to the loss of the nitro group (-NO₂, 46 Da).
Product Ion 2 (Q3) m/z 195.0 Corresponds to the loss of the methyl group (-CH₃, 15 Da).

| Product Ion 3 (Q3) | m/z 120.0 | Corresponds to the loss of both the nitro and carboxyl groups. |

Note: The selection of precursor/product ion pairs would require experimental optimization.

Electrochemical Methods for Detection and Characterization of this compound

Electrochemical methods, particularly voltammetric techniques like cyclic voltammetry, can be used to study the redox behavior of this compound. The electroactive nitro group (-NO₂) is readily reduced at the surface of an electrode. rjpbcs.comresearchgate.net

In a typical cyclic voltammetry experiment, a potential is swept between two limits at a working electrode (e.g., glassy carbon or stainless steel), and the resulting current is measured. ijsr.netrasayanjournal.co.in For a nitroaromatic compound in an aqueous or mixed aqueous-organic medium, an irreversible reduction peak is typically observed. rjpbcs.comresearchgate.net The potential at which this peak occurs (peak potential, Ep) is characteristic of the analyte and is dependent on factors such as the pH of the supporting electrolyte and the scan rate. researchgate.netrasayanjournal.co.in

The reduction process is diffusion-controlled, meaning the peak current is proportional to the concentration of the analyte in the solution. rasayanjournal.co.in This relationship allows for the quantitative determination of this compound. The presence of the electron-withdrawing nitro group and carboxylic acid, along with the electron-donating methoxy and methyl groups, will influence the exact reduction potential compared to simpler nitrobenzoic acids.

Advanced Applications and Roles in Materials Science and Organic Synthesis of 2 Methoxy 5 Methyl 3 Nitrobenzoic Acid

2-Methoxy-5-methyl-3-nitrobenzoic acid as a Precursor for Complex Organic Moleculesbenchchem.comnih.gov

The specific arrangement of methoxy (B1213986), methyl, nitro, and carboxylic acid groups on the benzene (B151609) ring makes this compound a valuable starting material in synthetic chemistry. The distinct electronic properties and reactivity of each substituent can be selectively harnessed to build intricate molecular frameworks. The methoxy group acts as an electron-donator, while the nitro group is a strong electron-withdrawer, influencing the reactivity of the aromatic ring.

Synthesis of Nitrogen-Containing Heterocycles from this compound Derivatives

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science, often forming the core of pharmaceuticals and functional materials. frontiersin.orgnih.gov Derivatives of this compound are excellent precursors for these structures. The synthetic strategy typically involves the chemical transformation of the nitro and carboxylic acid groups.

A key step is the reduction of the nitro group to an amine (–NH2). This can be achieved using various methods, such as catalytic hydrogenation (e.g., with Pd/C) or chemical reductants like tin(II) chloride (SnCl2) or iron in acidic media. The resulting amino acid can then undergo intramolecular cyclization reactions. For instance, condensation between the newly formed amino group and the carboxylic acid group (often activated as an acid chloride or ester) can lead to the formation of lactams, a core structure in many biologically active molecules.

Furthermore, the amino derivative can be reacted with other reagents to construct more complex heterocyclic systems. Reaction with cyanogen (B1215507) bromide or a similar electrophile could initiate pathways toward substituted quinazolines or other fused bicyclic systems, which are prominent scaffolds in drug discovery. nih.gov

Building Block in Multistep Organic Synthesesbenchchem.comnih.gov

In multistep synthesis, the goal is to construct a complex target molecule from simpler, readily available starting materials. This compound serves as an ideal building block because its functional groups can be modified in a controlled, stepwise manner. nih.govbeilstein-journals.org

The carboxylic acid is a versatile handle for various transformations, including:

Esterification: Reaction with alcohols to form esters, which can be used as protecting groups or to modify the molecule's solubility and reactivity. orgsyn.org

Amidation: Reaction with amines to form amides, a fundamental linkage in peptides and many synthetic polymers.

Reduction: Conversion to a primary alcohol, which opens up further synthetic possibilities.

Simultaneously, the nitro group can be kept intact during these transformations and then reduced at a later stage to introduce an amino group, allowing for subsequent reactions at a different position. This selective reactivity is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules with precisely defined architectures. beilstein-journals.org For example, the synthesis of a complex pharmaceutical intermediate might involve first forming an amide at the carboxylic acid position, followed by the reduction of the nitro group, and finally, a reaction at the newly formed amine.

Supramolecular Chemistry Involving 2-Methoxy-5-methyl-3-nitrobenzoic acidnih.gov

Supramolecular chemistry looks beyond the molecule to understand and control the non-covalent interactions that govern molecular assembly. The functional groups on this compound make it an excellent candidate for designing structured molecular assemblies.

Hydrogen Bonding Networks and Co-crystal Formation

Hydrogen bonding is a powerful tool for directing the assembly of molecules in the solid state. japtronline.com Carboxylic acids, like this compound, are particularly known for forming robust and predictable hydrogen-bonded structures. The most common motif is the carboxylic acid homodimer, where two molecules are linked by a pair of O–H···O hydrogen bonds, forming a stable eight-membered ring described by the graph set R²₂(8). nih.govnih.gov

Beyond this primary interaction, the nitro (–NO₂) and methoxy (–OCH₃) groups can participate in weaker C–H···O hydrogen bonds, guiding the assembly of the dimers into more complex one-, two-, or three-dimensional networks. elsevierpure.com This ability to form predictable hydrogen-bonded assemblies makes it a target for crystal engineering and the formation of co-crystals. nih.govjaptronline.com In a co-crystal, the benzoic acid derivative would be combined with another molecule (a co-former), creating a new crystalline solid with potentially different physical properties, such as solubility or stability. nih.gov

Table 1: Potential Hydrogen Bonding Interactions with this compound
Functional GroupRoleCommon Supramolecular SynthonSignificance
Carboxylic Acid (-COOH)Donor & AcceptorCarboxylic acid homodimer (R²₂(8))Highly stable and predictable primary interaction for building networks. nih.govnih.gov
Nitro Group (-NO₂)AcceptorC–H···O interactionsDirects the packing of molecules and can link dimers into larger structures. elsevierpure.com
Methoxy Group (-OCH₃)AcceptorC–H···O interactionsContributes to the overall stability and topology of the crystal lattice.

Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound as a Ligand

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.govresearchgate.net These materials have generated immense interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable structures. magtech.com.cnmq.edu.au

This compound is an excellent candidate for use as an organic ligand in the construction of MOFs and other coordination polymers. Upon deprotonation, the carboxylate group (–COO⁻) can coordinate to metal centers, forming the nodes of the framework. nih.gov The rest of the molecule acts as the "strut" that connects these nodes.

The other substituents on the aromatic ring (methoxy, methyl, and nitro) become part of the framework's pore walls. This is highly significant because these functional groups can be used to tune the properties of the MOF. For example:

The nitro and methoxy groups can alter the polarity of the pores, influencing which types of guest molecules are adsorbed.

These functional groups can serve as active sites for catalysis, making the MOF itself a heterogeneous catalyst. researchgate.netmagtech.com.cn

By carefully selecting the metal ion and using a functionalized ligand like this compound, chemists can design MOFs with specific pore sizes, shapes, and chemical environments for targeted applications. researchgate.net

Role of this compound in Catalyst Design and Applicationsnih.govmagtech.com.cnmq.edu.au

The unique electronic and structural features of this compound make it a valuable component in the design of advanced catalysts. Its utility spans both heterogeneous and homogeneous catalysis, primarily through its incorporation into larger catalytic structures.

As discussed, the compound can serve as a building block for catalytically active MOFs. researchgate.netmagtech.com.cn In this context, the entire MOF structure acts as a heterogeneous catalyst, where the metal nodes or the functional groups on the organic linker can serve as the active sites. The porous nature of the MOF allows reactants to diffuse in and products to diffuse out, while the catalyst remains in the solid phase, allowing for easy separation and recycling.

In homogeneous catalysis, the molecule can be chemically modified to create sophisticated ligands for metal catalysts. For example, the carboxylic acid can be converted into an ester or amide that contains another coordinating group. The nitro group can be reduced to an amine, which itself can be a ligand or be further functionalized to create multidentate ligands (molecules that can bind to a metal center through multiple atoms). These ligands can then be complexed with transition metals to create catalysts for a wide range of organic reactions. The methoxy and methyl groups on the ring allow for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the activity and selectivity of the final catalyst. mdpi.com

Table 2: Applications of this compound in Catalyst Design
Catalyst TypeRole of the CompoundMechanism of ActionPotential Application
Heterogeneous (MOFs)Organic Ligand/LinkerForms a porous framework where metal nodes or functional groups on the linker act as catalytic sites. researchgate.netmagtech.com.cnSelective oxidation, reduction, and carbon-carbon bond-forming reactions.
Homogeneous (Metal Complexes)Precursor to a LigandModified to form a multidentate ligand that coordinates to a metal center, influencing its catalytic activity.Asymmetric synthesis, cross-coupling reactions, and polymerization.

Potential in Advanced Functional Materials Deriving from this compound

The functional groups on "this compound" allow for its use as a monomer or a precursor to monomers in the synthesis of high-performance polymers. The carboxylic acid group can readily undergo polymerization reactions, such as polyesterification and polyamidation. The nitro group, a strong electron-withdrawing group, can be reduced to an amine, which is a key functional group for the synthesis of polyamides and can also influence the electronic properties of the resulting materials. The methoxy and methyl groups can impact the polymer's solubility, thermal stability, and mechanical properties.

Materials scientists have successfully utilized nitro-substituted aromatic compounds to create a variety of functional materials, including those with applications in optoelectronics and as high-performance engineering plastics. chemicalbook.com For instance, p-nitrobenzoic acid has been investigated as a building block for materials used in sensors, coatings, and electronic devices. chemicalbook.com The presence of the nitro group can be leveraged to tune the electronic and optical properties of these materials.

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.govnih.gov These properties arise from the rigidity of the aromatic backbone and strong intermolecular hydrogen bonding between the amide linkages. nih.gov By incorporating monomers derived from "this compound," it is conceivable to synthesize novel aramids with tailored properties.

For example, the reduction of the nitro group to an amine would yield 2-amino-5-methyl-3-methoxybenzoic acid, a monomer that could be copolymerized with other aromatic diamines and diacyl chlorides to produce polyamides. The methoxy and methyl substituents would likely enhance the solubility of the resulting polymer, a common challenge in the processing of rigid-rod aramids.

To illustrate the potential, the table below presents data on the thermal properties of copolyamides derived from related aromatic diamines. While not directly synthesized from the target compound, these examples demonstrate the high thermal stability achievable in such polymer systems.

Table 1: Thermal Properties of Aromatic Copolyamides This table presents data for related aromatic copolyamides to illustrate the potential thermal performance of polymers derived from this compound.

PolymerT5 (°C) in N2aT10 (°C) in N2bChar Yield at 800°C in N2 (%)
CP1>445>469>57
CP2>445>469>57
Poly(m-phenylene isophthalamide)419432-
anih.govbnih.gov

Data sourced from a study on heteroaromatic polyamides and is intended to be illustrative. nih.gov

Nitroaromatic compounds are known to be electron-deficient, a property that is highly desirable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemicalbook.com The incorporation of monomers derived from "this compound" into conjugated polymers could lead to materials with interesting electronic and photophysical properties.

The nitro group can act as an electron-accepting moiety, which can facilitate charge separation and transport in organic solar cells. Furthermore, the modification of the functional groups on the benzene ring allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of optoelectronic devices. Research on polypyrrole derivatives has shown that the incorporation of chromophore units can lead to materials with different optical band gaps and various colored states, making them promising for multicolored electrochromic devices. nih.gov

The table below summarizes the optoelectronic properties of some electrochromic polymers, providing a reference for the potential characteristics of polymers derived from the target compound.

Table 2: Optoelectronic Properties of Electrochromic Polymers This table presents data for related electrochromic polymers to illustrate the potential optoelectronic properties of materials derived from this compound.

PolymerOptical Band Gap (Egop) (eV)Color in Neutral StateColor in Oxidized State
PECbzAz1.71--
PECbzCo1.75--
PTCbzA1.93--
PTCbzCo2.07--

Data sourced from a study on electrochromic and fluorescent polypyrrole derivatives. nih.gov

Chemical Stability and Degradation Pathways of 2 Methoxy 5 Methyl 3 Nitrobenzoic Acid Under Controlled Conditions

Hydrolytic Stability of 2-Methoxy-5-methyl-3-nitrobenzoic acid

Hydrolysis involves the reaction of a compound with water, which can lead to its decomposition. The rate and extent of hydrolysis are often dependent on the pH and temperature of the system.

Nitroaromatic compounds are generally resistant to hydrolysis under neutral and acidic conditions due to the stability of the aromatic ring, which is deactivated by the electron-withdrawing nitro group. nih.gov However, under alkaline conditions, the susceptibility to hydrolysis increases. The reaction of nitroaromatic compounds with hydroxide (B78521) ions can lead to the formation of transient, colored intermediates known as Meisenheimer complexes. nih.govacs.org For this compound, the presence of the methoxy (B1213986) group provides a potential site for nucleophilic substitution by a hydroxide ion, a pathway observed in related compounds like 2,4-dinitroanisole (B92663) (DNAN), which hydrolyzes to 2,4-dinitrophenolate. acs.org This suggests a plausible hydrolytic degradation pathway for this compound, particularly under basic conditions, would involve the cleavage of the ether bond to yield 2-hydroxy-5-methyl-3-nitrobenzoic acid and methanol (B129727). The carboxylic acid group itself is stable to hydrolysis but will exist as its carboxylate salt form in alkaline solutions.

Table 1: Inferred Hydrolytic Stability of this compound
ConditionExpected StabilityPotential Degradation ProductsNotes
Acidic (pH &lt; 7)HighMinimal to no degradationThe compound is expected to be largely stable.
Neutral (pH = 7)HighMinimal to no degradationGenerally stable in neutral aqueous environments.
Alkaline (pH &gt; 7)Low to Moderate2-Hydroxy-5-methyl-3-nitrobenzoic acid, MethanolHydrolysis is enhanced by alkaline conditions, potentially proceeding via nucleophilic aromatic substitution of the methoxy group. acs.org

Photochemical Degradation Mechanisms of this compound

Photochemical degradation involves the breakdown of a molecule initiated by the absorption of light energy. Nitroaromatic compounds contain chromophores (the nitro group and the aromatic ring) that can absorb ultraviolet (UV) radiation, making them susceptible to photolysis. researchgate.net

The photochemical degradation of related compounds, such as p-nitrobenzoic acid, has been shown to be effective, particularly through photocatalysis using semiconductors like titanium dioxide (TiO₂) under UV irradiation. proquest.comnih.gov This process generates highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. Direct photolysis, without a catalyst, is also a possible degradation route. researchgate.net For 1,3,5-trinitrobenzene, photochemical hydrolysis has been observed in alkaline media. rsc.org

For this compound, photochemical degradation could proceed through several mechanisms. The absorption of UV light could excite the molecule, leading to reactions such as the reduction of the nitro group or oxidation of the methyl group. In the presence of photocatalysts, the generation of hydroxyl radicals would likely lead to the formation of hydroxylated derivatives and, ultimately, to the mineralization of the compound into carbon dioxide, water, and inorganic ions.

Table 2: Inferred Photochemical Degradation of this compound
ConditionPotential Degradation PathwaysPotential Products
Direct Photolysis (UV light)Excitation of the nitroaromatic system, potential for intramolecular rearrangement or reaction with water.Hydroxylated derivatives, products from nitro group reduction.
Photocatalysis (e.g., UV/TiO₂)Oxidation by photogenerated hydroxyl radicals.Hydroxylated benzoic acids, ring-cleavage products (aliphatic acids), eventual mineralization to CO₂, H₂O, and NO₃⁻. proquest.comnih.gov

Oxidative and Reductive Degradation Pathways of this compound

The presence of the electron-withdrawing nitro group makes the aromatic ring of this compound generally resistant to electrophilic attack and oxidative degradation. nih.govasm.org However, specific enzymatic and chemical processes can overcome this stability.

Oxidative Degradation

Despite the inherent resistance, oxidative degradation can be initiated by powerful oxidizing agents or specialized microbial enzymes. Aerobic bacteria have evolved pathways to metabolize nitroaromatic compounds, often starting with an oxidative attack. nih.gov Dioxygenase enzymes, for instance, can introduce two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite. nih.govasm.org This would transform this compound into a methoxy-methyl-catechol derivative, which is more amenable to subsequent ring cleavage.

Reductive Degradation

The most common and energetically favorable transformation for nitroaromatic compounds is the reduction of the nitro group. oup.comnih.gov This pathway is utilized by a wide range of anaerobic bacteria and can also be achieved with chemical reducing agents. nih.govoup.com The reduction proceeds in a stepwise manner: the nitro group (-NO₂) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov The final product of the complete reduction of this compound would be 2-Methoxy-5-methyl-3-aminobenzoic acid. This transformation significantly alters the chemical properties of the molecule, generally reducing its toxicity. researchgate.net

Table 3: Inferred Oxidative and Reductive Degradation Pathways
PathwayConditions / ReagentsPrimary TransformationMajor Products
Oxidative DegradationAerobic microorganisms (e.g., with dioxygenase enzymes), strong chemical oxidants (e.g., ozone, Fenton's reagent).Hydroxylation of the aromatic ring and elimination of the nitro group. nih.govasm.orgMethoxy-methyl-catechol derivatives, ring-fission products.
Reductive DegradationAnaerobic microorganisms, chemical reducing agents (e.g., NaBH₄, H₂/Pd).Stepwise reduction of the nitro group. nih.govoup.com2-Methoxy-5-methyl-3-nitrosobenzoic acid, 2-Methoxy-5-methyl-3-hydroxylaminobenzoic acid, 2-Methoxy-5-methyl-3-aminobenzoic acid.

Future Research Directions and Unresolved Challenges for 2 Methoxy 5 Methyl 3 Nitrobenzoic Acid

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The pursuit of green chemistry principles is a significant driver in modern synthetic organic chemistry. For 2-Methoxy-5-methyl-3-nitrobenzoic acid, future research will likely focus on developing more environmentally benign and efficient synthetic pathways. Innovations in this area could include the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and energy consumption in related chemical transformations. evitachem.com Another avenue of exploration is the development of solvent-free or mechanochemical synthetic methods. These techniques minimize the use of hazardous organic solvents, thereby reducing the environmental impact of the synthesis.

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering novel transformations. For this compound, future research should aim to elucidate the intricate details of its formation and subsequent reactions. This includes the identification and characterization of transient intermediates, which can provide crucial insights into the reaction pathway.

For instance, the reduction of the nitro group to an amine is a common transformation. Detailed mechanistic studies, potentially employing in-situ spectroscopic techniques and computational modeling, could reveal the precise intermediates involved and the factors governing the reaction rate and selectivity. Understanding the influence of substituents, such as the methoxy (B1213986) and methyl groups, on the electronic properties and reactivity of the aromatic ring is also a key area for further investigation. This knowledge can aid in predicting the compound's behavior in various chemical environments and in designing more efficient synthetic strategies.

Development of Advanced Functional Materials Based on this compound

The unique structural features of this compound, including the presence of carboxylic acid, methoxy, and nitro functional groups, make it an attractive building block for the synthesis of advanced functional materials. Future research is expected to capitalize on these features to create novel materials with tailored properties.

One promising application lies in the field of polymer and dye synthesis. The structural attributes of this compound, such as enhanced lipophilicity due to the methyl group and reduced steric hindrance at certain positions, could be advantageous in creating new polymers and dyes with specific optical or electronic properties. Furthermore, its potential use as a precursor for heterotrifunctional crosslinkers opens up possibilities in bioconjugation and the development of new biomaterials. Research in this area could lead to the creation of materials for applications in drug delivery, diagnostics, and tissue engineering.

Potential Application AreaKey Structural FeatureDesired Material Property
Polymer SynthesisAromatic backbone, functional groupsThermal stability, specific solubility
Dye SynthesisChromophoric nitro group, auxochromesDesired absorption/emission spectra
BioconjugationCarboxylic acid for couplingBiocompatibility, specific binding

Integration of Machine Learning and Artificial Intelligence in Chemical Research Pertaining to this compound

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of this compound, these computational tools can be applied to accelerate discovery and optimization processes.

AI/ML ApplicationResearch GoalPotential Impact
Property PredictionIdentify derivatives with optimal electronic or physical properties.Accelerated discovery of new materials.
RetrosynthesisPropose novel and efficient synthetic pathways.Reduced development time and cost.
Reaction OptimizationPredict reaction outcomes and identify optimal conditions.Increased yield and purity, reduced waste.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Methoxy-5-methyl-3-nitrobenzoic acid?

  • Methodological Answer: The compound is synthesized via nitration of a precursor such as 3-methoxy-5-methylbenzoic acid. Concentrated nitric acid (65%) in the presence of sulfuric acid as a catalyst at 40–45°C facilitates regioselective nitration at the meta position relative to the methoxy group. Post-reaction, the product is purified via recrystallization from ethanol, yielding high-purity crystals .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer:

  • ¹H NMR: Identifies methoxy (δ ~3.8 ppm, singlet) and aromatic protons (split into distinct peaks due to nitro and methyl substituents).
  • IR Spectroscopy: Detects nitro group stretching vibrations (1520–1350 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak (m/z ≈ 227) confirms molecular weight.
  • Melting Point Analysis: Comparison with literature values (e.g., 177–180°C for analogous nitrobenzoic acids) validates purity .

Advanced Research Questions

Q. What strategies are effective for regioselective nitration of methoxy-substituted benzoic acid derivatives?

  • Methodological Answer: Regioselectivity is governed by competing directing effects. The electron-donating methoxy group (ortho/para director) and electron-withdrawing carboxylic acid (meta director) create a meta-directing dominance under acidic conditions. Optimizing reaction temperature (40–50°C) and nitric acid stoichiometry minimizes byproducts. Computational modeling (e.g., DFT) can predict substitution patterns .

Q. How does the reduction of the nitro group in this compound proceed, and what are the applications of the resulting amine?

  • Methodological Answer:

  • Reduction Methods:
  • Catalytic Hydrogenation: H₂ gas with Pd/C catalyst in ethanol under mild pressure.
  • Chemical Reduction: Iron powder in HCl at 60–70°C.
  • Applications: The resulting 2-Methoxy-5-methyl-3-aminobenzoic acid serves as a precursor for heterocyclic compounds (e.g., benzimidazoles) or peptide coupling in drug discovery .

Q. What are the challenges in differentiating structural isomers of nitrobenzoic acids, and how can they be addressed?

  • Methodological Answer: Isomers (e.g., 2-methyl-4-nitro vs. 2-methyl-5-nitro) require:

  • ¹³C NMR: Distinguishes substitution patterns via carbon chemical shifts.
  • HPLC: Separates isomers using reverse-phase columns (C18) with acetonitrile/water gradients.
  • X-ray Crystallography: Provides definitive structural confirmation for ambiguous cases .

Q. What are the optimal conditions for esterifying the carboxylic acid group without affecting the nitro substituent?

  • Methodological Answer:

  • Acid-Catalyzed Esterification: Reflux with methanol and H₂SO₄ (2–3 hours) selectively converts the carboxylic acid to its methyl ester.
  • Diazomethane Method: Reacts with the acid in diethyl ether at 0°C for 1 hour, avoiding nitro group reduction. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Data Contradiction Analysis

  • Nitration Regioselectivity: While the methoxy group is typically ortho/para-directing, the carboxylic acid’s electron-withdrawing effect shifts nitration to the meta position. Experimental validation (e.g., NOESY NMR) is critical to confirm regiochemistry .
  • Reduction Side Reactions: Over-reduction or dehalogenation (if halogens are present) may occur during nitro-to-amine conversion. Controlled reaction times and catalyst loading mitigate these issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.